molecular formula C21H19N5O2S B14935250 N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B14935250
M. Wt: 405.5 g/mol
InChI Key: WXIHZGZPHBFTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzyloxyphenyl group, a triazolopyridazinyl moiety, and a sulfanylacetamide linkage, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the triazolopyridazinyl intermediate: This involves the cyclization of appropriate hydrazine derivatives with 3-methyl-1,2,4-triazole under acidic conditions to form the triazolopyridazine core.

    Coupling reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the triazolopyridazinyl intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation reactions to form corresponding benzoic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

Biology:

    Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmacology: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Industry:

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the triazolopyridazinyl moiety can form hydrogen bonds or coordinate with metal ions in the active site of enzymes. This dual interaction can inhibit the enzyme’s activity, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-[4-(benzyloxy)phenyl]-2-[(1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-[4-(benzyloxy)phenyl]-2-[(pyridazin-3-yl)sulfanyl]acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the triazole or pyridazine rings can significantly alter the compound’s reactivity and interaction with biological targets.
  • Uniqueness: N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is unique due to the specific combination of the benzyloxyphenyl and triazolopyridazinyl moieties, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C21H19N5O2S/c1-15-23-24-19-11-12-21(25-26(15)19)29-14-20(27)22-17-7-9-18(10-8-17)28-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,27)

InChI Key

WXIHZGZPHBFTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.